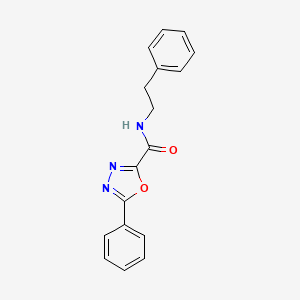

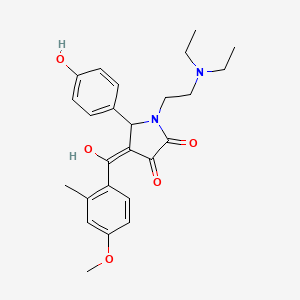

![molecular formula C22H22Cl2N4O2 B2760581 10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide CAS No. 1251680-12-2](/img/structure/B2760581.png)

10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are a class of compounds that possess an array of pharmacological activities and are of growing pharmaceutical interest . They are privileged seven-membered heterocyclic structures in medicinal chemistry due to bearing a wide spectrum of biological and pharmacological properties .

Synthesis Analysis

An efficient and convenient approach has been developed for the synthesis of naphtho[1,2-f][1,4]oxazepine structures based on the consecutive Betti/Bargellini multicomponent reactions . Aminobenzylnaphthols were prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine via the Betti reaction, and then, naphtho[1,2-f][1,4]oxazepine derivatives were synthesized using the Betti reaction products, chloroform, and aliphatic ketones in the presence of sodium hydroxide via Bargellini multicomponent reactions .Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepine derivatives is complex and involves multiple rings and functional groups . The core structure is a seven-membered heterocyclic ring flanked by two benzene rings .Chemical Reactions Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives involves several chemical reactions, including the Betti and Bargellini multicomponent reactions . These reactions involve the combination of multiple reactants in a one-pot manner to produce a product that comprises most atoms of the precursors .科学的研究の応用

Metabolic Pathways and Enzymatic Hydrolysis

The metabolism of carbamazepine, a compound closely related to the one , involves enzymatic hydrolysis processes that could be relevant for understanding the metabolic fate of similar compounds. The steric course of enzymatic hydrolysis of carbamazepine 10,11-oxide, a key intermediate, reveals insights into the metabolism of such compounds in humans. This process demonstrates the enantioselectivity of microsomal epoxide hydrolase and might offer a basis for predicting the behavior of related structures (Bellucci et al., 1987).

Synthetic Pathways and Chemical Transformations

Research on benzodiazepinooxazoles and related heterocycles highlights synthetic strategies that could be applied to the synthesis of the specified compound. For instance, reactions and rearrangements of Benzo[6,7]-1,4-diazepino[5,4-b]oxazole derivatives provide a mechanistic foundation for creating complex heterocycles, potentially guiding the synthesis of "10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide" and exploring its applications (Terada et al., 1973).

Applications in Drug Development and Pharmacology

The structural features of dibenz[b,f][1,4]oxazepines and their derivatives, including potential medicinal properties, have been explored in various studies. For example, the synthesis and pharmacological evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, another structurally related family, have demonstrated potent cytotoxic activities against certain cancer cell lines. This suggests that exploring the biological activities of "this compound" could yield new therapeutic agents (Deady et al., 2005).

Novel Synthetic Methodologies

The development of novel synthetic methodologies for the construction of dibenz[b,f][1,4]oxazepines and related compounds has been a focus of recent research. For instance, a sequential synthetic strategy towards unexplored dibenzo[b,f][1,4]thiazepine carboxamides, involving copper-catalyzed C–S cyclization followed by an Ugi type 3CC cascade, illustrates the potential for innovative approaches to synthesize complex molecules, including "this compound" (Saha et al., 2015).

作用機序

While the specific mechanism of action for “10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide” is not known, dibenzo[b,f][1,4]oxazepine derivatives are known to have a wide range of biological and pharmacological properties . They are often used in medicinal chemistry due to their wide spectrum of biological and pharmacological properties .

将来の方向性

特性

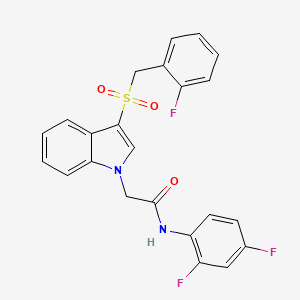

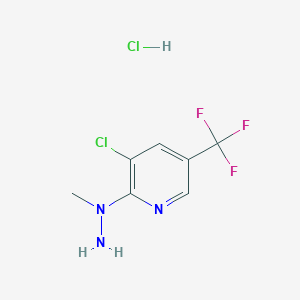

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Cl2N4O2/c1-14-5-4-8-18(24)20(14)25-19(29)13-28-11-9-15(10-12-28)22-26-21(27-30-22)16-6-2-3-7-17(16)23/h2-8,15H,9-13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPRWNRNLUWCGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)

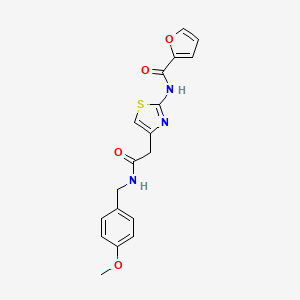

![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)

![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)

![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B2760517.png)

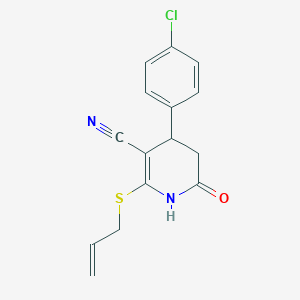

![3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2760519.png)